N,1-Dimethyl-4-nitro-5-imidazolecarboxamide N,1-Dimethyl-4-nitro-5-imidazolecarboxamide
Brand Name: Vulcanchem
CAS No.: 858513-51-6
VCID: VC20764918
InChI: InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11)
SMILES: CNC(=O)C1=C(N=CN1C)[N+](=O)[O-]
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide

CAS No.: 858513-51-6

Cat. No.: VC20764918

Molecular Formula: C6H8N4O3

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide - 858513-51-6

Specification

CAS No. 858513-51-6
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
IUPAC Name N,3-dimethyl-5-nitroimidazole-4-carboxamide
Standard InChI InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11)
Standard InChI Key GLXVFUGWBOEJPQ-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(N=CN1C)[N+](=O)[O-]
Canonical SMILES CNC(=O)C1=C(N=CN1C)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide features an imidazole ring with several functional groups attached. The compound contains a nitro group at position 4, a carboxamide group at position 5, and methyl groups at position 1 (on the ring nitrogen) and on the amide nitrogen. Its molecular formula is C₆H₈N₄O₃, representing six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms .

The imidazole core provides aromaticity to the molecule, while the nitro group serves as an electron-withdrawing functionality that influences the compound's reactivity and physical properties. The carboxamide group adds potential for hydrogen bonding and further reaction sites.

Physical Properties

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide exhibits several notable physical characteristics that determine its behavior in various environments and reactions. These properties are summarized in the following table:

PropertyValue
CAS Number858513-51-6
Molecular Weight184.15300 g/mol
Density1.51 g/cm³
Melting Point205-207°C
Boiling Point482°C (at 760 mmHg)
Flash Point245.3°C
Molecular FormulaC₆H₈N₄O₃
Exact Mass184.06000 Da
Polar Surface Area (PSA)96.23000 Ų
LogP0.78590
Index of Refraction1.639

These physical properties indicate that N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a stable solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces, likely including hydrogen bonding through the carboxamide group . The moderate LogP value (0.78590) suggests balanced lipophilic and hydrophilic properties, making it moderately soluble in both polar and non-polar solvents .

Nomenclature and Alternative Names

The compound is known by several alternative names in scientific literature:

  • N,3-dimethyl-5-nitroimidazole-4-carboxamide

  • 3-methyl-5-nitro-3H-imidazole-4-carboxylic acid methylamide

  • 3-Methyl-5-nitro-3H-imidazol-4-carbonsaeure-methylamid

These alternative names arise from different naming conventions and numbering systems used in chemical nomenclature . The positional numbering of the imidazole ring can vary depending on the convention used, leading to the apparent discrepancy between "1,4,5" and "3,4,5" positional descriptions.

Synthesis and Reactions

Synthetic Routes

QuantityPrice (€)
100 mg174.00
250 mg230.00
500 mg415.00

These price points indicate that the compound is a relatively specialized research chemical rather than a bulk industrial chemical . The non-linear pricing structure (price per milligram decreases as quantity increases) is typical for research-grade chemicals of moderate synthetic complexity.

Applications and Research Relevance

Synthetic Utility

The primary application of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide appears to be as a synthetic intermediate in organic chemistry . Its value in this context stems from several factors:

  • The nitro group serves as a versatile functional handle that can be transformed into other nitrogen-containing functionalities (as demonstrated by its reduction to the corresponding amine).

  • The imidazole core is present in many biologically active compounds, making derivatives potentially valuable for pharmaceutical research.

  • The carboxamide functionality provides opportunities for further modification through reactions typical of amides (hydrolysis, reduction, dehydration, etc.).

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